1-(2,5-Dimethoxyphenyl)pentan-1-one
Description
1-(2,5-Dimethoxyphenyl)pentan-1-one is an aromatic ketone featuring a pentan-1-one backbone substituted at the phenyl ring with two methoxy groups at the 2- and 5-positions. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-5-6-12(14)11-9-10(15-2)7-8-13(11)16-3/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAPXCYMEDJYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)pentan-1-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable ketone precursor. One common method is the Claisen-Schmidt condensation, which is carried out under basic conditions. The reaction involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy groups on the aromatic ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)pentan-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the modulation of neurotransmitter systems, particularly the serotonergic system. It may act as an agonist or antagonist at various serotonin receptors, leading to changes in neurotransmitter release and signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparison
The table below highlights key differences between 1-(2,5-Dimethoxyphenyl)pentan-1-one and two structurally related compounds:
Key Observations :
- Solubility : The additional oxygen atoms in this compound (vs. 2,5-Di(cyclopentylidene)cyclopentan-1-one) improve polarity, favoring solubility in polar aprotic solvents.
- Steric Hindrance: The cyclopentylidene groups in the cyclic ketone introduce steric bulk, reducing accessibility to the carbonyl group compared to the linear pentanone chain in the target compound.
Hazard and Handling Comparison
- This compound: No direct hazard data are available, but structural similarities to other aromatic ketones suggest precautions against inhalation or dermal exposure.
- 2,5-Di(cyclopentylidene)cyclopentan-1-one : Classified as non-hazardous under EC1272/08 regulations, though incomplete toxicological data warrant standard precautions (e.g., avoiding inhalation of vapors, P261/P262).
- 1-(3,5-Dimethylphenyl)-4-methoxypentan-1-one : Limited hazard data, but methyl groups may reduce polarity, altering metabolic pathways compared to methoxy-rich analogs.
Research Findings and Data Gaps
- Synthetic Applications: Methoxy-substituted aryl ketones like this compound are intermediates in synthesizing flavanones or chalcones, though specific studies on this compound are lacking .
- Toxicological Data : While 2,5-Di(cyclopentylidene)cyclopentan-1-one is deemed low-risk , extrapolation to methoxy-substituted analogs is unreliable without targeted studies.
- Stability : Cyclic ketones (e.g., ) exhibit higher thermal stability than linear-chain analogs due to reduced conformational freedom.
Biological Activity
1-(2,5-Dimethoxyphenyl)pentan-1-one is a compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, also known as a substituted phenyl ketone, features a pentan-1-one backbone with a dimethoxy-substituted phenyl group. Its molecular formula is , which indicates the presence of methoxy groups that may influence its reactivity and biological interactions.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities, primarily related to its interaction with neurotransmitter systems. It has been shown to affect serotonin and dopamine receptors, which are critical in mood regulation and reward pathways.
Table 1: Summary of Biological Activities
The mechanism of action for this compound is believed to involve modulation of neurotransmitter systems. The presence of methoxy groups enhances its lipophilicity, facilitating better membrane penetration and receptor binding.
Interaction with Receptors
Studies have indicated that this compound may act as a selective inhibitor for certain serotonin transporters (SERT) and dopamine transporters (DAT), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to other psychoactive compounds, suggesting potential applications in treating mood disorders.
Case Studies
A recent study evaluated the effects of this compound on various cancer cell lines. The results showed significant cytotoxicity at concentrations above 10 µM, indicating its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis in human breast cancer cells through the activation of caspase pathways.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 20.0 | Induction of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
